2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol
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Overview
Description
2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . Pyrazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This specific compound features a nitro group and a methyl group on the pyrazole ring, as well as an aminoethanol moiety, making it a unique and interesting molecule for various applications.
Preparation Methods
The synthesis of 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol typically involves the reaction of 5-methyl-4-nitro-1H-pyrazole with an appropriate aminoethanol derivative. One common method involves the use of ethanol as a solvent and a catalyst such as glacial acetic acid . The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and aminoethanol moiety play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites . The exact pathways involved depend on the specific biological target and the context of its application.
Comparison with Similar Compounds
2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol can be compared with other pyrazole derivatives, such as:
3-amino-5-methyl-1H-pyrazole: This compound lacks the nitro group and aminoethanol moiety, making it less versatile in terms of chemical reactivity and biological activity.
4-nitro-1H-pyrazole: This compound lacks the methyl group and aminoethanol moiety, which may affect its binding affinity and specificity for certain biological targets.
The presence of both the nitro group and aminoethanol moiety in this compound makes it unique and valuable for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
53960-87-5 |
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Molecular Formula |
C6H10N4O3 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol |
InChI |
InChI=1S/C6H10N4O3/c1-4-5(10(12)13)6(9-8-4)7-2-3-11/h11H,2-3H2,1H3,(H2,7,8,9) |
InChI Key |
JYLRGSILCSWRSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)NCCO)[N+](=O)[O-] |
solubility |
23.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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